molecular formula C4H6INO3 B1427441 methyl N-(2-iodoacetyl)carbamate CAS No. 1343972-56-4

methyl N-(2-iodoacetyl)carbamate

Cat. No. B1427441
M. Wt: 243 g/mol
InChI Key: SRKXINLFILPTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2-iodoacetyl)carbamate is a chemical compound with the CAS Number: 1343972-56-4 . Its molecular weight is 243 and its IUPAC name is methyl iodoacetylcarbamate .


Molecular Structure Analysis

The InChI code for methyl N-(2-iodoacetyl)carbamate is 1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl N-(2-iodoacetyl)carbamate plays a role in the synthesis of oxazoles. It acts as an intermediate in the formation of methyl carbamates from acetophenones and phenylglycine, as demonstrated in a study by Velikorodov, Shustova, and Nosachev (2017) (Velikorodov, Shustova & Nosachev, 2017).

Analysis Techniques

  • High-performance liquid chromatography (HPLC) techniques use methyl carbamates for the detection and measurement of various substances. This method provides high resolution, sensitivity, and selectivity, as detailed in a study by Krause (1979) (Krause, 1979).

Chemical Properties and Interactions

  • Methyl carbamate's interaction with copper metal in acidic environments has been studied, revealing its potential as a corrosion inhibitor. This study by John, Kuruvilla, and Joseph (2013) discusses its adsorption properties and inhibition effects (John, Kuruvilla & Joseph, 2013).
  • Nucleophilic deprotection of carbamates, including methyl carbamate, using 2-mercaptoethanol is another area of interest. This process offers an alternative to traditional deprotection methods, as explained by Scattolin, Gharbaoui, and Chen (2022) (Scattolin, Gharbaoui & Chen, 2022).

Agricultural and Environmental Applications

  • Methyl carbamates, like carbendazim, are used in agriculture as fungicides and have been studied for their sustained release using nanoparticles. Campos et al. (2015) explored this application, focusing on the release profiles and toxicity of these compounds (Campos et al., 2015).
  • The degradation of N-methylated carbamates at low temperatures has been researched, highlighting the role of bacteria in breaking down these compounds in cold climates. This study by Fareed et al. (2019) identifies a bacterial strain capable of degrading carbaryl, carbofuran, and aldicarb at low temperatures (Fareed et al., 2019).

properties

IUPAC Name

methyl N-(2-iodoacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXINLFILPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(2-iodoacetyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(2-iodoacetyl)carbamate
Reactant of Route 2
methyl N-(2-iodoacetyl)carbamate
Reactant of Route 3
Reactant of Route 3
methyl N-(2-iodoacetyl)carbamate
Reactant of Route 4
Reactant of Route 4
methyl N-(2-iodoacetyl)carbamate
Reactant of Route 5
Reactant of Route 5
methyl N-(2-iodoacetyl)carbamate
Reactant of Route 6
Reactant of Route 6
methyl N-(2-iodoacetyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.